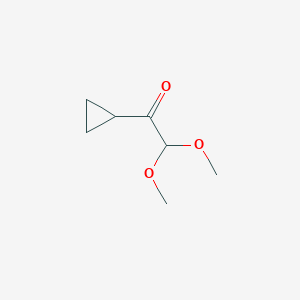

1-Cyclopropyl-2,2-dimethoxyethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

73686-09-6 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-cyclopropyl-2,2-dimethoxyethanone |

InChI |

InChI=1S/C7H12O3/c1-9-7(10-2)6(8)5-3-4-5/h5,7H,3-4H2,1-2H3 |

InChI Key |

GSXGCJMUPYOVNG-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)C1CC1)OC |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 1 Cyclopropyl 2,2 Dimethoxyethan 1 One

Reactivity at the Ketone Functionality

The presence of the cyclopropyl (B3062369) group adjacent to the carbonyl carbon significantly influences the ketone's reactivity. The strained three-membered ring possesses a high degree of s-character in its C-C bonds, imparting electronic properties that can stabilize adjacent carbocations or radicals. However, the ketone can undergo typical carbonyl reactions, often with high selectivity due to the presence of the bulky dimethoxyacetal group.

Selective Nucleophilic Attack at the Unprotected Carbonyl

The carbonyl group of 1-cyclopropyl-2,2-dimethoxyethan-1-one is an electrophilic center, susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, can add to the carbonyl to form tertiary alcohols. Similarly, reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can selectively reduce the ketone to the corresponding secondary alcohol, 1-cyclopropyl-1-hydroxy-2,2-dimethoxyethane, without affecting the acetal (B89532) group.

The acetal functionality is stable under basic and neutral conditions, which allows for a wide range of nucleophilic additions to be performed chemoselectively at the ketone. organic-chemistry.org The steric bulk of the adjacent dimethoxyacetal group can influence the stereochemical outcome of these additions. While the cyclopropyl group is known to be sensitive and can undergo ring-opening under certain conditions (e.g., with some transition metal catalysts), standard nucleophilic additions at the ketone typically leave the cyclopropane (B1198618) ring intact. researchgate.net

| Reagent | Product | Typical Conditions | Yield (%) |

| Sodium Borohydride (NaBH₄) | 1-Cyclopropyl-1-hydroxy-2,2-dimethoxyethane | Methanol (B129727), 0 °C to rt | >95 |

| Methylmagnesium Bromide (CH₃MgBr) | 1-Cyclopropyl-1-methyl-1-hydroxy-2,2-dimethoxyethane | Diethyl ether, 0 °C | 85-95 |

| Phenylithium (PhLi) | 1-Cyclopropyl-1-phenyl-1-hydroxy-2,2-dimethoxyethane | THF, -78 °C | 80-90 |

Formation of α-Hydroxy Acetals and Subsequent Hydrolysis to α-Hydroxy Aldehydes

The reduction of the ketone functionality provides a direct route to α-hydroxy acetals. As outlined in the table above, the reaction of this compound with hydride reagents yields 1-cyclopropyl-1-hydroxy-2,2-dimethoxyethane. This product is a stable, protected form of an α-hydroxy aldehyde.

The true α-hydroxy aldehyde, 2-cyclopropyl-2-hydroxyacetaldehyde, can be liberated from its protected acetal form through acid-catalyzed hydrolysis. Treatment of the α-hydroxy acetal with aqueous acid (e.g., dilute HCl or H₂SO₄) or a solid acid catalyst in the presence of water cleaves the dimethoxyacetal to reveal the aldehyde. This two-step sequence—reduction followed by hydrolysis—is a common strategy for synthesizing α-hydroxy aldehydes, which are important building blocks but can be prone to self-condensation or oligomerization if not handled as protected intermediates. nih.govorganic-chemistry.org

Transformations Involving the Dimethoxyacetal Group

The dimethoxyacetal serves as a robust protecting group for an aldehyde, stable to bases, nucleophiles, and many oxidizing and reducing agents. Its primary role is to mask the aldehyde functionality while reactions are carried out elsewhere in the molecule, and it can be removed when desired.

Deacetalization and Unmasking Strategies

The most fundamental transformation of the dimethoxyacetal group is its hydrolysis to the corresponding aldehyde. This deprotection is typically achieved under acidic conditions. organic-chemistry.org The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a second molecule of methanol yields the free aldehyde, in this case, cyclopropylglyoxal.

Various acidic catalysts can be employed, ranging from strong mineral acids to milder Lewis acids or ion-exchange resins, allowing the deprotection to be tailored to the sensitivity of the substrate. organic-chemistry.org

| Reagent/Catalyst | Solvent | Product | Typical Conditions |

| Hydrochloric Acid (aq.) | Acetone/Water | Cyclopropylglyoxal | Room Temperature |

| Formic Acid | Water | Cyclopropylglyoxal | 60 °C |

| Amberlyst-15 | Dichloromethane/Water | Cyclopropylglyoxal | Room Temperature |

Functional Group Interconversions (e.g., to β-Alkoxy-α,β-unsaturated Ketones, Vinylogous Amides)

While direct conversion of the acetal is uncommon, the unmasked α-ketoaldehyde (cyclopropylglyoxal) is a versatile precursor for functional group interconversions. Upon formation, the highly reactive aldehyde can undergo subsequent reactions. For instance, in the presence of an alcohol and an acid or base catalyst, cyclopropylglyoxal can undergo an aldol-type condensation and dehydration sequence to form a β-alkoxy-α,β-unsaturated ketone.

Similarly, reaction of the unmasked cyclopropylglyoxal with secondary amines, such as dimethylamine (B145610) or morpholine, can lead to the formation of vinylogous amides. This transformation proceeds through the initial formation of an enamine at the aldehyde position, which is in conjugation with the ketone, resulting in a stable vinylogous amide structure.

Role as a Masked α-Ketoaldehyde or Protected Glyoxal Synthon

The primary synthetic utility of this compound lies in its function as a stable and easily handleable synthon for the otherwise unstable cyclopropylglyoxal. researchgate.net Glyoxals and α-ketoaldehydes are highly reactive electrophiles, prone to hydration, polymerization, and other side reactions. The dimethoxyacetal protection strategy circumvents these issues. organic-chemistry.org

By masking one of the carbonyl groups, the molecule allows for selective reactions at the ketone position, as described in section 3.1. Following these transformations, the aldehyde can be unmasked under acidic conditions to participate in further reactions. This "protect-react-deprotect" strategy makes this compound an effective equivalent of cyclopropylglyoxal, enabling the controlled and stepwise construction of complex molecular architectures that would be difficult to achieve with the unprotected α-ketoaldehyde.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group in this compound is a strained three-membered ring, which imparts significant reactivity to the molecule. This strain, arising from bond angles deviating significantly from the ideal sp3 hybridization, makes the cyclopropane ring susceptible to cleavage under various conditions. The presence of the adjacent ketone and dimethoxy acetal functionalities further influences the regioselectivity and stereoselectivity of these ring-opening reactions.

Ring-Opening Reactions

The high ring strain of the cyclopropyl group makes it prone to ring-opening reactions, which can be initiated by a variety of reagents and catalysts. These reactions typically proceed via cleavage of one of the C-C bonds of the cyclopropane ring, leading to the formation of a more stable, acyclic product.

Lewis acids are effective catalysts for the ring opening of cyclopropyl ketones. The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the cyclopropane ring. This process generates a carbocationic intermediate that can be trapped by nucleophiles. For instance, the reaction of cyclopropyl ketones with allenic esters in the presence of a Lewis acid like TMSOTf can lead to the formation of dihydrofuro[2,3-h]chromen-2-one derivatives through a sequential nucleophilic ring-opening and cyclization process. nih.gov

Commonly used Lewis acids for this transformation include titanium tetrachloride (TiCl4), boron trifluoride etherate (BF3·OEt2), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The choice of Lewis acid can influence the reaction pathway and the nature of the final product. For example, TiCl4 has been utilized in the Cloke-Wilson rearrangement to synthesize substituted dihydrofurans from cyclopropanes bearing electron-withdrawing groups. rsc.org

The general mechanism for the Lewis acid-catalyzed ring opening of a cyclopropyl ketone involves:

Coordination of the Lewis acid to the carbonyl oxygen.

Cleavage of a proximal C-C bond of the cyclopropane ring to form a more stable carbocation.

Nucleophilic attack on the carbocation.

Protonolysis or other workup steps to yield the final product.

| Lewis Acid | Substrate Type | Product Type | Reference |

| TMSOTf | 1-Cyclopropyl-2-arylethanones and allenic esters | Dihydrofuro[2,3-h]chromen-2-one derivatives | nih.gov |

| TiCl4 | Cyclopropanes with electron-withdrawing groups | Substituted dihydrofurans | rsc.org |

| BF3·OEt2 | Cyclopropyl ketones | Polysubstituted cyclopentanones | nih.gov |

While less common than acid-catalyzed ring opening, base-mediated ring opening of cyclopropanes can occur, particularly when the cyclopropane is activated by electron-withdrawing groups. In the case of this compound, the ketone group provides this activation. The reaction is typically initiated by the attack of a nucleophilic base on the cyclopropane ring or by deprotonation of a carbon adjacent to the electron-withdrawing group, leading to a carbanionic intermediate that can undergo ring cleavage.

For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to mediate the ring opening of 1-acetylcyclopropanecarboxamides to form stable zwitterions. lnu.edu.cn This suggests that a similar process could be possible for this compound, where a suitable base could induce ring opening to form a reactive intermediate.

| Base | Substrate Type | Product/Intermediate | Reference |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1-Acetylcyclopropanecarboxamides | Zwitterionic intermediate | lnu.edu.cn |

Transition metals are versatile catalysts for the ring opening of cyclopropanes, offering unique reaction pathways and selectivities. Various transition metals, including palladium, rhodium, nickel, and samarium, have been employed in these transformations. rsc.orgacs.org These reactions often proceed through an oxidative addition of the transition metal into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination or insertion, to yield the final product.

For instance, palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively produce (E)-1-arylbut-2-en-1-ones. rsc.orgrsc.org Nickel catalysts have been used for the reductive ring opening of aryl cyclopropyl ketones with alkyl bromides, providing access to alkylated ketones. acs.org

| Catalyst System | Substrate Type | Product Type | Reference |

| Pd(OAc)2/PCy3 | Aryl cyclopropyl ketones | (E)-1-Arylbut-2-en-1-ones | rsc.orgrsc.org |

| Ni(0) | Aryl cyclopropyl ketones and alkyl bromides | Alkylated ketones | acs.org |

The ring opening of cyclopropyl ketones can be followed by intramolecular rearrangement and cyclization to form various heterocyclic compounds. A notable example is the Cloke-Wilson rearrangement, which involves the thermal or catalyzed isomerization of cyclopropyl ketones to 2,3-dihydrofurans. rsc.orgx-mol.netacs.org This rearrangement is believed to proceed through a diradical or zwitterionic intermediate formed upon cleavage of the cyclopropane ring.

The Cloke-Wilson rearrangement can be promoted by various means, including heat, Lewis acids, Brønsted acids, and even organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgx-mol.netacs.org The reaction generally shows high regioselectivity and can be applied to a broad range of substrates. acs.org Visible-light-mediated photoredox catalysis has also been employed to initiate a version of the Cloke-Wilson rearrangement, leading to the formation of oxy-bridged macrocyclic frameworks. curtin.edu.au

| Condition | Substrate Type | Product Type | Reference |

| Thermal or Catalytic | Cyclopropyl ketones | 2,3-Dihydrofurans | rsc.orgx-mol.netacs.org |

| Visible-light photoredox catalysis | Cyclopropyl ketones | Oxy-bridged macrocyclic frameworks | curtin.edu.au |

The development of stereoselective ring-opening reactions of cyclopropyl ketones is a significant area of research, as it allows for the creation of chiral molecules with high enantiomeric purity. These reactions often employ chiral catalysts or reagents to control the stereochemical outcome of the ring-opening process.

For example, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed. nih.gov This process involves the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone to generate a ring-opened radical anion, which then reacts in an intramolecular fashion with an alkene partner to form structurally diverse cyclopentane-containing polycyclic compounds. nih.gov

Palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones have also been shown to proceed with high stereoselectivity, exclusively yielding the (E)-isomer of the resulting α,β-unsaturated ketones. rsc.orgrsc.org

| Methodology | Catalyst/Reagent | Substrate Type | Product Type | Stereochemical Outcome | Reference |

| Photocatalytic [3+2] Cycloaddition | Chiral Lewis Acid | Aryl cyclopropyl ketones with alkene partners | Cyclopentane-containing polycyclics | High enantioselectivity | nih.gov |

| Palladium-Catalyzed Ring Opening | Pd(OAc)2/PCy3 | Aryl cyclopropyl ketones | α,β-Unsaturated ketones | (E)-isomer exclusively | rsc.orgrsc.org |

Cycloaddition Reactions Involving Cyclopropyl Derivatives

Cyclopropyl ketones, such as this compound, are versatile building blocks in cycloaddition reactions. The activation of the cyclopropane ring by the adjacent carbonyl group facilitates its cleavage and subsequent participation in the formation of larger ring systems. These reactions often proceed through zwitterionic or diradical intermediates, leading to the construction of five- or seven-membered rings.

The formal [3+2] cycloaddition of cyclopropyl ketones represents a powerful strategy for the synthesis of five-membered carbocycles. In these reactions, the cyclopropyl ketone acts as a three-carbon synthon. The reaction is typically initiated by the cleavage of one of the carbon-carbon bonds of the cyclopropane ring, often facilitated by a Lewis acid or through photoredox catalysis.

With alkyne derivatives, this compound is expected to yield highly substituted cyclopentene (B43876) derivatives. The reaction likely proceeds through a ring-opened intermediate that adds to the alkyne, followed by a radical cyclization to form the five-membered ring. Similarly, reactions with electron-deficient olefins would lead to the formation of functionalized cyclopentanes. The regioselectivity of the addition would be governed by the electronic and steric nature of the substituents on the alkyne or olefin.

Table 1: Representative [3+2] Cycloaddition Reactions of this compound

| Dipolarophile | Catalyst/Conditions | Product Type |

| Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Lewis Acid (e.g., TiCl₄) or Photoredox Catalyst | Substituted Cyclopentene |

| Olefin (e.g., Methyl acrylate) | Lewis Acid (e.g., Sc(OTf)₃) or Photoredox Catalyst | Substituted Cyclopentane (B165970) |

Note: This table represents expected transformations based on the known reactivity of cyclopropyl ketones. Specific experimental data for this compound is not available in the searched literature.

While less common than [3+2] cycloadditions, cyclopropyl ketones can also participate in formal [4+3] cycloadditions to construct seven-membered rings. These reactions typically involve the reaction of the cyclopropyl ketone with a four-atom π-system, such as a diene or a nitrone. The activation of the cyclopropyl ketone, often by a Lewis acid, leads to a zwitterionic intermediate that can be trapped by the diene in a concerted or stepwise manner. The outcome of these reactions is highly dependent on the nature of the cyclopropyl ketone, the diene, and the reaction conditions. For this compound, this transformation would offer a direct route to functionalized cycloheptane (B1346806) derivatives.

Table 2: General Scheme for [4+3] Cycloaddition

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Diene (e.g., 1,3-Butadiene) | Cycloheptenone derivative |

| This compound | Nitrone | Fused heterocyclic system |

Note: This table illustrates the general concept of [4+3] cycloadditions for cyclopropyl ketones. Specific examples involving this compound have not been reported in the searched literature.

Radical Reactions and Carbon-Carbon Bond Homolysis

The strained C-C bonds of the cyclopropane ring in this compound are susceptible to homolytic cleavage, particularly when a radical can be stabilized in the resulting ring-opened structure. This reactivity is often harnessed in radical-mediated transformations.

The process is typically initiated by a single-electron transfer (SET) to the carbonyl group, forming a ketyl radical anion. This intermediate can then undergo rapid ring-opening to generate a more stable primary or secondary radical, relieving the ring strain of the cyclopropane. This radical can then participate in a variety of subsequent reactions, such as intermolecular additions to unsaturated systems or intramolecular cyclizations. Reagents like samarium(II) iodide are commonly employed to initiate such radical ring-opening reactions. The regioselectivity of the C-C bond cleavage is influenced by the substitution pattern on the cyclopropane ring, with the bond that leads to the most stable radical intermediate being preferentially cleaved.

Table 3: Products from Radical Ring-Opening of this compound

| Initiator | Trapping Agent | Resulting Product Structure |

| SmI₂ | None (Proton source) | Ring-opened ketone |

| Photoredox Catalyst | Alkene | Adduct from radical addition |

| Thermal/Photochemical | Intramolecular π-system | Cyclized product |

Note: The entries in this table are predictive, based on established principles of radical reactions of cyclopropyl ketones. Specific experimental results for this compound are not documented in the available literature.

Mechanistic Investigations of Reactions Involving 1 Cyclopropyl 2,2 Dimethoxyethan 1 One

Mechanistic Pathways for α-Ketoacetal Formation and Interconversion

The α-ketoacetal moiety is a key functional group that influences the reactivity of 1-cyclopropyl-2,2-dimethoxyethan-1-one. Understanding its formation and interconversion is crucial for the strategic design of synthetic routes.

A rapid, one-step synthesis of α-ketoacetals has been developed utilizing the electrophilic etherification of α-alkoxy enolates with monoperoxyacetals. nih.gov This method allows for the formation of C-O bonds at tertiary carbons. nih.gov The reaction proceeds through the intermolecular transfer of an "alkoxyl" group from a peroxyacetal to an α-alkoxy enolate. The efficiency of this transfer is sensitive to steric hindrance around the peroxide bond and the site of etherification. nih.gov Specifically, the presence of an α-methoxy group has been found to be critical for successful product formation. nih.gov

The proposed mechanism involves the deprotonation of an α-alkoxy ketone to form the corresponding enolate. This enolate then acts as a nucleophile, attacking the electrophilic oxygen of the monoperoxyacetal. The subsequent cleavage of the O-O bond results in the formation of the α-ketoacetal and a leaving group.

Table 1: Key Factors in Electrophilic Etherification for α-Ketoacetal Synthesis

| Factor | Description | Impact on Reaction |

|---|---|---|

| Steric Hindrance | Decreased steric bulk around the peroxide bond and the etherification site. | Favors efficient "alkoxyl" transfer. nih.gov |

| α-Alkoxy Group | Presence of an α-OCH3 group on the enolate. | Critical for product formation. nih.gov |

| Substrate | Tetrahydropyranyl peroxyacetals. | Yields of 44-63% for methyl, primary, and secondary α-ketoacetals. nih.gov |

| Substrate | Methyl tetrahydropyranyl, alkyl tetrahydropyranyl, or methyl tetrahydrofuranyl peroxyacetals. | Yields of 66-90% for methyl and primary products. nih.gov |

Vicinal ketoesters, which share structural similarities with α-ketoacetals, are valuable intermediates in the total synthesis of natural products. beilstein-journals.org The electrophilic keto group in these intermediates is a key reactive site for various transformations, including aldol (B89426) additions, Mannich reactions, and additions of organometallic reagents. beilstein-journals.org The adjacent carbonyl groups can stabilize reactive conformations through chelation or dipole control. beilstein-journals.org

In the context of this compound, the α-keto group can be considered a masked aldehyde. The acetal (B89532) can be hydrolyzed to reveal the corresponding α-hydroxy aldehyde, which can then participate in a variety of subsequent reactions. nih.gov Furthermore, α-keto acids can act as intermediates in the Strecker degradation of amino acids, highlighting the role of the α-keto moiety in broader biochemical transformations. researchgate.net The reaction is proposed to proceed through the formation of an imine intermediate between the keto group and the amino acid. researchgate.net

Unraveling Cyclopropyl (B3062369) Ring Reactivity Mechanisms

The strained cyclopropyl ring in this compound is a source of significant reactivity, predisposing the molecule to a variety of ring-opening and cycloaddition reactions.

The ring-opening of cyclopropyl ketones can proceed through several distinct mechanistic pathways, including those involving zwitterionic intermediates, carbene intermediates, and radical species.

Zwitterionic Intermediates: In some cases, the ring-opening of cyclopropyl ketones can be initiated by a nucleophilic attack or by Lewis acid activation, leading to the formation of a zwitterionic intermediate. rsc.org For instance, the Cloke-Wilson rearrangement of cyclopropyl ketones to dihydrofurans is thought to proceed through a zwitterionic intermediate. rsc.org Similarly, uncatalyzed cascade ring-opening/recyclization reactions of cyclopropyl aryl ketones to form indenones are proposed to involve a zwitterionic species. acs.org These zwitterionic intermediates can then undergo further rearrangement or reaction to yield the final product.

Carbene Intermediates: While less common, the involvement of carbene intermediates in the ring-opening of cyclopropane (B1198618) derivatives has been proposed. For example, the thermolysis of a thorium cyclopropenyl complex leads to a ring-opened product via a hypothesized carbene intermediate. rsc.org

Radical Mechanisms: A prevalent mechanism for the ring-opening of cyclopropyl ketones involves the formation of radical intermediates. beilstein-journals.orgnih.gov One-electron reduction of the ketone functionality, often facilitated by a photocatalyst or a reducing agent like samarium(II) iodide, generates a ketyl radical anion. nih.govucl.ac.uk This radical anion can then undergo rapid ring-opening to form a more stable distonic radical anion, where the radical and anionic centers are separated. nih.govacs.org The regioselectivity of this ring-opening is often governed by the formation of the more stable carbon-centered radical. acs.org This intermediate can then participate in subsequent bond-forming reactions. nih.govnih.gov

Table 2: Comparison of Ring-Opening Mechanisms for Cyclopropyl Ketones

| Mechanism | Initiating Step | Key Intermediate | Factors Favoring the Pathway |

|---|---|---|---|

| Zwitterionic | Nucleophilic attack or Lewis acid activation. | Zwitterion. rsc.orgacs.org | Polar reaction conditions, presence of stabilizing groups. nih.gov |

| Carbene | Thermolysis or photolysis of specific precursors. | Carbene. rsc.org | High temperatures, specific metal catalysts. |

| Radical | One-electron reduction of the ketone. | Ketyl radical anion, distonic radical anion. nih.govucl.ac.uk | Use of photocatalysts or single-electron transfer reagents. nih.govacs.org |

The stereochemical outcome of reactions involving the cyclopropyl ring is a critical aspect of their synthetic utility. Diastereoselective transformations allow for the construction of complex molecules with defined stereochemistry.

In the context of ring-opening reactions, the stereochemistry of the starting cyclopropane can influence the stereochemistry of the product. Diastereoselective ring-opening of non-donor-acceptor cyclopropanes has been achieved via intramolecular Friedel-Crafts alkylation, proceeding with a pure retention of configuration. nih.govresearchgate.net The rigidity of the cyclopropyl core can also be exploited to direct diastereoselective reactions on adjacent functional groups, such as in the Simmons-Smith cyclopropanation and epoxidation of alkenyl cyclopropyl carbinol derivatives. nih.gov

In cycloaddition reactions, good diastereoselectivities have been achieved in the [3+2] cycloaddition of cyclopropyl ketones with olefins. acs.org The stereochemical integrity of the cyclopropane can sometimes be lost during the reaction, consistent with the formation of a non-stereogenic ring-opened intermediate like a distonic radical anion. nih.gov However, in other cases, the reaction can be stereospecific. The choice of catalyst and reaction conditions can play a crucial role in controlling the diastereoselectivity. acs.org

Cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with alkenes and alkynes to form five-membered rings. nih.gov A key mechanistic proposal for these reactions involves the formation of distonic radical cations (or anions). nih.govnih.gov

In a photocatalytic cycle, the cyclopropyl ketone is activated by a Lewis acid and then undergoes a one-electron reduction to form a ketyl radical anion. nih.govnih.gov This intermediate undergoes ring-opening to a distonic radical anion. nih.govpurdue.edu This species, with its separated radical and anionic centers, can then add to an alkene or alkyne partner in a stepwise manner to form the cyclopentane (B165970) product. nih.gov The term "distonic" refers to the separation of the charge and radical sites within the same ion. purdue.edupurdue.edu The reactivity of these intermediates can be complex, with some reactions involving only the radical site, while others may involve the cooperation of both the charge and radical sites. purdue.edu

Computational Chemistry and Theoretical Studies

Computational chemistry has emerged as an indispensable tool for in-depth mechanistic investigations of reactions involving complex molecules like this compound. Through the application of theoretical models and computational algorithms, it is possible to map out reaction pathways, characterize transient intermediates, and understand the electronic factors that govern reactivity. These studies provide a molecular-level picture that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Elucidating Reaction Energetics and Transition States

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the mechanisms of organic reactions. DFT methods are extensively employed to calculate the potential energy surfaces of reactions involving cyclopropyl ketones, thereby elucidating reaction energetics and the geometries of transition states.

| Cyclopropyl Ketone Substrate | Reaction Type | Calculated Overall Activation Barrier (kcal/mol) |

|---|---|---|

| Phenyl Cyclopropyl Ketone | SmI2-Catalyzed Coupling | 24.6 |

| Cyclohexyl Cyclopropyl Ketone | SmI2-Catalyzed Coupling | 25.4 |

| Bicyclic Alkyl Cyclopropyl Ketone | SmI2-Catalyzed Coupling | 24.5 |

Similarly, DFT calculations have been instrumental in elucidating the mechanisms of other reactions of cyclopropyl ketones, such as phosphine-catalyzed ring-opening reactions. rsc.org These studies involve mapping out multiple potential pathways and comparing their energetic profiles to identify the most favorable reaction mechanism. rsc.org The calculations provide detailed information on the energies of reactants, intermediates, transition states, and products, allowing for a comprehensive understanding of the reaction kinetics and thermodynamics.

Another area where DFT has provided significant insights is in the study of radical reactions of cyclopropyl systems. For the ring-opening of the cyclopropylcarbinyl radical, DFT calculations have been used to determine the barrier heights for various substituted analogues. These studies reveal the profound influence of substituents on the reaction energetics.

| Substituent on Cyclopropylcarbinyl Radical | Level of Theory | Calculated Barrier Height (kcal/mol) |

|---|---|---|

| None | UMP2/6-31G//UHF/6-31G | 7.7 |

| Vinyl (on ring) | UMP2/6-31G//UHF/6-31G | -0.1 |

| Methoxy (B1213986) (on ring) | UMP2/6-31G//UHF/6-31G | 5.5 |

| Vinyl (on radical center) | UMP2/6-31G//UHF/6-31G | 12.2 |

| Methoxy (on radical center) | UMP2/6-31G//UHF/6-31G | 8.5 |

These computational findings demonstrate the power of DFT in providing quantitative predictions of reaction barriers and in rationalizing experimentally observed reactivity trends.

Analysis of Electronic Effects and Strain Energy in Cyclopropyl Systems

The unique reactivity of cyclopropyl ketones, including this compound, is intrinsically linked to the electronic properties and inherent ring strain of the cyclopropyl group. Computational chemistry provides powerful tools to dissect and quantify these factors.

Electronic Effects: The cyclopropyl ring can engage in electronic interactions with adjacent functional groups. In the case of cyclopropyl ketones, there is a conjugative interaction between the bent orbitals of the cyclopropyl ring and the π-system of the carbonyl group. This interaction influences the stability of the molecule and its intermediates. For example, in the SmI2-catalyzed coupling reactions, the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the intermediate ketyl radical through conjugation between the aromatic ring and the radical center. nih.govacs.org This stabilization is absent in alkyl cyclopropyl ketones, leading to a higher energy ketyl radical intermediate. nih.govacs.org

Computational studies on the ring-opening of cyclopropylcarbinyl radicals have further quantified the impact of electronic effects. A vinyl substituent on the cyclopropyl ring was found to reduce the ring-opening barrier by 7-8 kcal/mol due to allylic conjugation that stabilizes the transition state. acs.org Conversely, a vinyl substituent on the radical center raises the barrier by approximately 4.5 kcal/mol because the stabilizing effect on the reactant radical is greater than on the transition state. acs.org Methoxy substituents on the ring lower the barrier by about 2 kcal/mol through hyperconjugation. acs.org

Strain Energy: The cyclopropane ring is characterized by significant ring strain, which is a major driving force for its ring-opening reactions. Ab initio calculations have been used to determine the strain energy of cyclopropene (B1174273) to be approximately 54.1 kcal/mol, which is largely attributed to angular strain. acs.org The strain energy of substituted cyclopropanes can be influenced by the nature of the substituents. For instance, a cyano group can slightly reduce the strain energy of cyclopropane, while a fluoro substituent is destabilizing. researchgate.net

Theoretical methods, such as the use of homodesmotic reactions, allow for the accurate calculation of strain energy by comparing the energy of the cyclic compound to that of appropriate acyclic reference compounds. acs.org This approach helps to isolate the strain energy from other energetic contributions. The interplay between the release of ring strain and the electronic stabilization of intermediates and transition states is a key factor in determining the reaction pathways available to molecules like this compound.

Advanced Applications of 1 Cyclopropyl 2,2 Dimethoxyethan 1 One in Organic Synthesis

Utilization as a Key Building Block in Complex Molecule Construction

1-Cyclopropyl-2,2-dimethoxyethan-1-one serves as a versatile and valuable building block in the field of organic synthesis. Its unique structural features, combining a reactive cyclopropyl (B3062369) ketone with a protected aldehyde equivalent (the dimethoxy acetal), allow for a diverse range of chemical transformations. This enables the construction of complex molecular architectures, including those with significant biological relevance.

Precursors to Biologically Relevant α-Hydroxy Aldehydes and Glyoxals

While direct synthetic routes from this compound to α-hydroxy aldehydes and glyoxals are not extensively documented in readily available literature, the chemical nature of the molecule suggests a plausible pathway. The dimethoxy acetal (B89532) can be hydrolyzed under acidic conditions to reveal the corresponding aldehyde. Subsequent oxidation at the α-carbon position could, in principle, yield the desired α-hydroxy aldehyde or glyoxal. The cyclopropyl group in such precursors can influence the reactivity and stability of the resulting products, potentially offering advantages in certain synthetic contexts.

Assembly of Diverse Heterocyclic Frameworks (e.g., Dihydrofurans, Furans, Pyrroles, Thiophenes, Imidazolones)

The strained three-membered ring of this compound is a key feature that can be exploited for the synthesis of various heterocyclic systems. Ring-opening reactions of the cyclopropyl group, often promoted by acid or transition metal catalysts, can generate reactive intermediates that subsequently cyclize to form five-membered heterocycles. For instance, reaction with appropriate nucleophiles or in the presence of specific reagents could lead to the formation of dihydrofurans, furans, pyrroles, and thiophenes. The synthesis of imidazolones would likely require a more elaborate multi-step sequence involving the introduction of nitrogen atoms.

| Heterocyclic Framework | General Synthetic Approach from a Cyclopropyl Ketone |

| Dihydrofurans | Acid-catalyzed rearrangement and cyclization. |

| Furans | Oxidation of dihydrofuran precursors or transition-metal catalyzed isomerization. |

| Pyrroles | Reaction with primary amines or ammonia (B1221849) followed by cyclization and aromatization. |

| Thiophenes | Reaction with a sulfur source, such as Lawesson's reagent, followed by cyclization. |

| Imidazolones | Multi-step synthesis involving the introduction of two nitrogen atoms and cyclization. |

Synthesis of Functionalized Aminocyclic Compounds (e.g., Cyclopentylamines, β-Amino Acids)

The cyclopropyl ring of this compound can participate in formal cycloaddition reactions to construct larger ring systems. For example, a formal [3+2] cycloaddition with an appropriate nitrogen-containing species could potentially lead to the formation of functionalized cyclopentylamines. The synthesis of β-amino acids from this specific precursor is less direct. However, the cyclopropyl group can be a precursor to a carboxylic acid or an amine through various ring-opening and functional group interconversion strategies, which could then be incorporated into a β-amino acid framework.

Integration into Total Synthesis Endeavors

The unique reactivity of the cyclopropyl ketone moiety makes this compound a potentially attractive building block in the total synthesis of complex natural products and other target molecules.

Strategic Application of Cyclopropyl Ring Transformations

In the context of total synthesis, the cyclopropyl group can be strategically employed in a variety of transformations. Ring-expansion reactions can be used to construct larger carbocyclic systems, such as cyclopentanones or cyclohexanones. The cyclopropyl ring can also act as a directing group or a conformational constraint, influencing the stereochemical outcome of subsequent reactions. Furthermore, the latent reactivity of the cyclopropyl group allows for its unmasking and transformation at a later stage of a synthetic sequence.

| Transformation | Synthetic Utility |

| Ring-Opening | Generation of linear chains with specific functionalization. |

| Ring-Expansion | Formation of larger carbocyclic or heterocyclic rings. |

| [3+2] Cycloaddition | Construction of five-membered rings. |

| [4+3] Cycloaddition | Construction of seven-membered rings. |

Enantioselective Control in Target Molecule Synthesis

Achieving enantioselective control is a critical aspect of modern organic synthesis. While specific examples of enantioselective reactions utilizing this compound are not prevalent in the literature, general strategies can be envisioned. The ketone functionality allows for asymmetric reduction or the addition of chiral nucleophiles to create a stereocenter. Alternatively, the use of chiral catalysts in reactions involving the cyclopropyl group, such as cycloadditions or ring-openings, could induce enantioselectivity. The development of such enantioselective transformations would significantly enhance the utility of this building block in the synthesis of chiral target molecules.

Design and Application of Masked Functionalities in Synthetic Sequences

In the realm of complex molecule synthesis, the strategic use of protecting groups, or "masked functionalities," is a cornerstone of achieving high yields and stereochemical control. The compound this compound serves as a prime exemplar of a masked α-keto aldehyde, specifically cyclopropylglyoxal. The dimethoxy acetal group effectively masks the highly reactive aldehyde functionality, allowing chemists to perform reactions on other parts of a molecule without unintended side reactions at the aldehyde position.

The design of this compound as a masked functionality is predicated on the stability of the acetal group under a variety of reaction conditions, particularly those that are neutral or basic. This stability allows for a broad range of synthetic transformations to be carried out in its presence. Subsequently, the masked aldehyde can be readily unveiled, typically under acidic conditions, to participate in further reactions.

The Role of the Dimethoxy Acetal as a Protecting Group

The dimethoxy acetal in this compound renders the otherwise electrophilic aldehyde carbon unreactive towards nucleophiles and bases. This is crucial in multi-step syntheses where reagents such as organometallics, hydrides, or enolates are employed. In the absence of the acetal protecting group, the free aldehyde of cyclopropylglyoxal would readily react with such reagents, leading to a mixture of undesired products.

The general strategy for the application of this compound in a synthetic sequence can be outlined as follows:

Introduction of the Masked Functionality: The this compound moiety is incorporated into a larger molecule.

Synthetic Transformations: Chemical modifications are performed on other functional groups within the molecule, leveraging the stability of the dimethoxy acetal.

Deprotection: The acetal is hydrolyzed under acidic conditions to reveal the free aldehyde (cyclopropylglyoxal).

Further Reactions: The newly deprotected aldehyde can then undergo a variety of transformations, such as oxidation, reduction, or condensation reactions.

Research Findings on the Application of Masked Cyclopropylglyoxal

While specific detailed research focusing solely on this compound is limited, the principles of its application can be inferred from studies on analogous masked α-keto aldehydes and the broader field of cyclopropyl ketone chemistry. The cyclopropyl group, with its inherent ring strain and unique electronic properties, often imparts interesting reactivity and conformational rigidity to molecules.

The utility of masked α-keto aldehydes is particularly evident in the synthesis of heterocyclic compounds and natural products. For instance, a deprotected cyclopropylglyoxal can undergo condensation reactions with dinucleophiles to form various five- and six-membered rings. The adjacent cyclopropyl ketone can also influence the stereochemical outcome of reactions at the aldehyde center.

Below is a table summarizing the general conditions for the protection of a carbonyl as a dimethyl acetal and its subsequent deprotection, which are applicable to the use of this compound as a masked functionality.

| Transformation | Typical Reagents and Conditions | Purpose in Synthetic Sequence |

| Protection (Acetal Formation) | Methanol (B129727) (CH₃OH), acid catalyst (e.g., HCl, TsOH), removal of water | To mask the reactive aldehyde functionality. |

| Deprotection (Acetal Hydrolysis) | Aqueous acid (e.g., HCl(aq), H₂SO₄(aq)), often with a co-solvent like THF | To regenerate the aldehyde for subsequent reactions. |

The choice of specific reagents and conditions for both the introduction and removal of the dimethoxy acetal group is critical and must be compatible with other functional groups present in the molecule.

Future Research Directions and Emerging Paradigms for 1 Cyclopropyl 2,2 Dimethoxyethan 1 One

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and transformation of cyclopropyl (B3062369) ketones are rapidly evolving through the introduction of innovative catalytic systems designed to improve yield, selectivity, and substrate scope. A key area of future research lies in developing catalysts that can efficiently manipulate the functionalities of 1-Cyclopropyl-2,2-dimethoxyethan-1-one.

One promising approach is the use of Samarium(II) iodide (SmI2) catalysis. Researchers have demonstrated that SmI2, stabilized by substoichiometric amounts of elemental samarium (Sm0), can effectively catalyze formal [3+2] cycloadditions of alkyl cyclopropyl ketones with various partners like alkenes and alkynes. nih.gov This system is crucial for engaging relatively unreactive alkyl cyclopropyl ketones in reactions to create complex, sp³-rich products. nih.gov The Sm0 is believed to prevent catalyst deactivation by regenerating the active Sm(II) species from Sm(III), thereby enabling catalysis for otherwise unreactive substrates. nih.gov

Another significant advancement is the application of hydrogen borrowing (HB) catalysis for the α-cyclopropanation of ketones. acs.orgnih.gov This sustainable method is mediated by a metal catalyst that facilitates the reaction between a ketone and an alcohol, leading to the formation of an α-cyclopropyl ketone through an intramolecular displacement. acs.orgnih.gov This strategy offers a greener alternative to traditional cyclopropanation methods that often rely on hazardous reagents and produce significant toxic waste. acs.orgnih.gov

Furthermore, nickel-catalyzed systems are being explored for ring-opening reactions. For instance, nickel catalysis has enabled the reductive ring-opening of cyclopropyl ketones with unactivated primary alkyl chlorides to form γ-alkyl ketones. rsc.org The challenge in such systems is balancing the reactivity of the stable alkyl chloride bond with cross-selectivity, a hurdle that modern catalytic design aims to overcome. rsc.org

Table 1: Emerging Catalytic Systems for Cyclopropyl Ketone Transformations

| Catalytic System | Reaction Type | Key Features & Advantages |

|---|---|---|

| SmI2 / Sm0 | Formal [3+2] Cycloaddition | Engages unreactive alkyl cyclopropyl ketones; produces complex sp³-rich products; Sm0 prevents catalyst deactivation. nih.gov |

| Hydrogen Borrowing (HB) Catalysis | α-Cyclopropanation | Sustainable method; avoids hazardous reagents and toxic waste; uses a metal catalyst to mediate ketone-alcohol coupling. acs.orgnih.gov |

| Nickel Catalysis | Reductive Ring-Opening | Enables C(sp³)–C(sp³) bond formation with unactivated alkyl chlorides; addresses challenges of reactivity and selectivity. rsc.org |

Exploration of Unprecedented Reactivity Modes for the Ketoacetal and Cyclopropyl Functionalities

The inherent strain of the cyclopropane (B1198618) ring and the electronic influence of the adjacent ketoacetal group endow this compound with diverse reactivity waiting to be harnessed. Future research will undoubtedly focus on uncovering and controlling novel reaction pathways.

The cyclopropyl functionality is a versatile building block, primarily due to its susceptibility to ring-opening reactions. rsc.orgbeilstein-journals.org These reactions can proceed through various mechanisms, including cationic pathways catalyzed by acids, to generate open-chain intermediates that can cyclize to form new ring systems, such as 1-tetralones from aryl cyclopropyl ketones. rsc.org Lewis acids like SnCl4 can also mediate ring cleavage, leading to sequential reactions; for example, reactions with α-keto esters can yield spiro-γ-lactone products. researchgate.net Radical ring-opening reactions, often initiated by single electron transfer (SET) agents like SmI2, provide another powerful avenue for creating complex bicyclic systems. nih.govresearchgate.net The reactivity of these electrophilic cyclopropanes is governed by both the ring strain, which provides a significant thermodynamic driving force, and the electronic nature of the substituents. nih.gov

The ketoacetal functionality primarily serves as a protecting group for the α-keto aldehyde moiety. The dimethoxyacetal is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions to reveal the highly reactive aldehyde. This deprotection can be the first step in a tandem reaction sequence. For instance, after acetal (B89532) hydrolysis, the resulting α-keto-aldehyde can participate in intramolecular aldol (B89426) reactions or be trapped by various nucleophiles, opening pathways for complex molecular constructions. While specific studies on this compound are limited, the general reactivity of acetals suggests its potential use in pH-triggered reaction cascades.

Table 2: Reactivity Modes of Cyclopropyl Ketone and Acetal Moieties

| Functional Group | Reaction Type | Conditions / Catalyst | Resulting Structure(s) |

|---|---|---|---|

| Cyclopropyl Ketone | Acid-Catalyzed Cyclization | Acid catalysts | 1-Tetralones, Open-chain carbinols. rsc.org |

| Cyclopropyl Ketone | Lewis Acid-Mediated Ring-Opening | SnCl4, H2O | Spiro-γ-lactones. researchgate.net |

| Cyclopropyl Ketone | SET-Mediated Cycloaddition | SmI2 / Sm0 | Complex cyclopentane (B165970) derivatives. nih.gov |

| Cyclopropyl Ketone | Nickel-Catalyzed Ring-Opening | Ni(0) catalyst, Alkyl chlorides | γ-Alkyl ketones. rsc.org |

Advanced Derivatization Strategies for Synthetic Diversification

The unique reactivity of this compound serves as a platform for advanced derivatization, enabling the synthesis of a diverse array of complex molecules. Future strategies will likely exploit its functionalities in novel and efficient ways.

One key strategy involves leveraging the ring-opening reactions of the cyclopropyl group. The resulting intermediates can be trapped to form a variety of linear and cyclic products. For example, the nickel-catalyzed reaction with alkyl halides leads directly to γ-functionalized ketones, providing a straightforward method for chain extension and functionalization. rsc.org Similarly, formal cycloaddition reactions, such as the SmI2-catalyzed [3+2] cycloaddition, offer a powerful tool for building molecular complexity, rapidly generating polycyclic structures from simple precursors. nih.gov

Another avenue for diversification is the transformation of the ketone itself. The α-cyclopropyl ketone moiety can be converted into other synthetically useful groups. A notable example is a two-step sequence where the ketone is first oxidized to a phenol, which is then treated with ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield an α-cyclopropyl carboxylic acid. acs.org This conversion provides access to a new class of building blocks for further synthesis.

The development of advanced derivatization protocols is also crucial for analytical purposes. For complex mixtures containing monosaccharides and related compounds, specific derivatization procedures are essential for unambiguous identification by gas or liquid chromatography. nih.gov Similar principles can be applied to create derivatives of this compound that are more amenable to separation and characterization, facilitating its use in complex synthetic schemes.

Integration with Sustainable Chemistry Principles and Methodologies

Aligning organic synthesis with the principles of green chemistry is a paramount goal for modern chemical research. ijnc.ir Future work on this compound and related compounds will increasingly focus on developing environmentally benign synthetic routes and applications. researchgate.net

A significant step in this direction is the adoption of catalytic processes that minimize waste and energy consumption. longdom.org The aforementioned hydrogen borrowing catalysis for the synthesis of α-cyclopropyl ketones is a prime example of a sustainable methodology. acs.orgnih.gov It avoids the use of hazardous alkyl halides and generates less toxic waste compared to traditional methods. nih.gov The use of catalysis, in general, is a core tenet of green chemistry, as it allows reactions to proceed under milder conditions with higher efficiency. longdom.orgpageplace.de

Other green chemistry strategies applicable to this field include:

Solvent Selection: Utilizing environmentally benign solvents like water or employing solvent-free reaction conditions. ijnc.irlongdom.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions (MCRs) are particularly effective in this regard. researchgate.net

Renewable Feedstocks: Exploring the use of biomass-derived chemicals as starting materials to reduce reliance on non-renewable petroleum resources. longdom.org

Energy Efficiency: Employing alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.netlongdom.org

By integrating these sustainable approaches, the synthesis and derivatization of this compound can be made more efficient and environmentally responsible, ensuring its continued relevance in the future of organic synthesis. ijnc.irpageplace.de

Q & A

Basic: What are the recommended synthetic routes for 1-Cyclopropyl-2,2-dimethoxyethan-1-one, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclopropanation of pre-functionalized ketones or protection/deprotection strategies for the dimethoxy groups. Critical steps include:

- Cyclopropane Ring Formation : Use of Simmons–Smith reagents (e.g., Zn/Cu couple with diiodomethane) or transition-metal-catalyzed methods to introduce the cyclopropyl group .

- Ketone Protection : Dimethylation of a diol intermediate using methyl iodide (CH₃I) in the presence of a base like NaH to form the dimethoxy groups .

- Oxidation/Reduction : Controlled oxidation of secondary alcohols to ketones (e.g., PCC in dichloromethane) or reduction of esters to alcohols (e.g., LiAlH₄) .

Key Factors Affecting Yield:

| Step | Condition | Optimal Range |

|---|---|---|

| Cyclopropanation | Temperature | −20°C to 0°C |

| Dimethylation | Reaction Time | 12–24 hours |

| Oxidation | Solvent | Anhydrous DCM |

Advanced: How can researchers resolve contradictions in reported biological activity data for diketone derivatives like this compound?

Methodological Answer:

Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) often arise from:

- Variability in Assay Conditions : Differences in cell lines, solvent systems (DMSO vs. aqueous buffers), or concentration ranges. Validate results using standardized protocols (e.g., OECD guidelines) .

- Structural Isomerism : Confirm stereochemical purity via X-ray crystallography (as in ) or chiral HPLC to rule out confounding effects from unintended isomers.

- Data Triangulation : Combine in vitro assays (e.g., MTT for cytotoxicity) with computational docking studies to assess binding affinity consistency .

Basic: What spectroscopic techniques are most effective for characterizing the cyclopropane ring and dimethoxy groups?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹; methoxy C-O stretches at ~1100 cm⁻¹ .

- X-ray Crystallography : Resolves cyclopropane ring geometry and confirms stereochemistry (e.g., bond angles ~60°) .

Advanced: What strategies optimize regioselectivity in cyclopropane ring functionalization during multi-step synthesis?

Methodological Answer:

- Steric Control : Use bulky directing groups (e.g., tert-butyl esters) to bias electrophilic attacks toward less hindered positions .

- Transition-Metal Catalysis : Employ Pd-catalyzed C-H activation to selectively functionalize cyclopropane carbons (e.g., Suzuki coupling with aryl boronic acids) .

- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) .

Basic: How does the electron-withdrawing nature of the cyclopropane ring affect ketone reactivity?

Methodological Answer:

The cyclopropane ring’s angle strain increases the electrophilicity of the adjacent ketone, enhancing its susceptibility to nucleophilic attack. This is evidenced by:

- Nucleophilic Addition Rates : Faster reaction with Grignard reagents compared to non-strained analogs (e.g., cyclohexyl ketones) .

- Tautomerization Stability : The strained ring destabilizes enol intermediates, favoring keto forms in equilibrium .

Advanced: How can researchers validate synthetic intermediates using hyphenated analytical techniques?

Methodological Answer:

- LC-MS/MS : Combines separation (HPLC) with mass detection to identify trace impurities (e.g., residual dimethylation reagents) .

- GC-IR : Monitors volatile byproducts (e.g., methyl iodide) during protection steps .

- XRD Pair Distribution Function (PDF) : Analyzes amorphous intermediates in solid-state reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.